molecular formula C9H9N3O B13924764 1-(4-Pyridinyl)-1H-pyrazole-3-methanol

1-(4-Pyridinyl)-1H-pyrazole-3-methanol

Katalognummer: B13924764
Molekulargewicht: 175.19 g/mol
InChI-Schlüssel: GSIKUOGLYZETNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Pyridinyl)-1H-pyrazole-3-methanol is a heterocyclic compound that features both a pyridine and a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Pyridinyl)-1H-pyrazole-3-methanol typically involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate cyclization agent, such as acetic acid, to yield the pyrazole ring. The final step involves the reduction of the resulting compound to introduce the methanol group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Pyridinyl)-1H-pyrazole-3-methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form the corresponding piperidine derivative.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: 1-(4-Pyridinyl)-1H-pyrazole-3-carboxaldehyde or 1-(4-Pyridinyl)-1H-pyrazole-3-carboxylic acid.

    Reduction: 1-(4-Piperidinyl)-1H-pyrazole-3-methanol.

    Substitution: Various halogenated, alkylated, or arylated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

1-(4-Pyridinyl)-1H-pyrazole-3-methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Wirkmechanismus

The mechanism of action of 1-(4-Pyridinyl)-1H-pyrazole-3-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the molecular target involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Pyridinyl)-1H-pyrazole-3-carboxaldehyde: Similar structure but with an aldehyde group instead of a methanol group.

    1-(4-Pyridinyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.

    1-(4-Piperidinyl)-1H-pyrazole-3-methanol: Similar structure but with a piperidine ring instead of a pyridine ring.

Uniqueness

1-(4-Pyridinyl)-1H-pyrazole-3-methanol is unique due to the presence of both a pyridine and a pyrazole ring, which imparts distinct electronic and steric properties

Eigenschaften

Molekularformel

C9H9N3O

Molekulargewicht

175.19 g/mol

IUPAC-Name

(1-pyridin-4-ylpyrazol-3-yl)methanol

InChI

InChI=1S/C9H9N3O/c13-7-8-3-6-12(11-8)9-1-4-10-5-2-9/h1-6,13H,7H2

InChI-Schlüssel

GSIKUOGLYZETNV-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1N2C=CC(=N2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.